3-Dehydrotrametenolic acid

描述

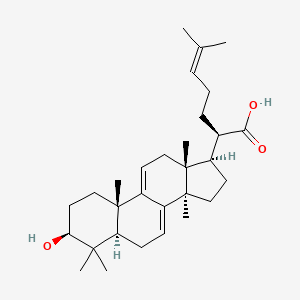

3-Dehydrotrametenolic acid (C₃₀H₄₆O₃) is a triterpenoid compound primarily isolated from the sclerotia of Wolfiporia cocos (茯苓), a medicinal fungus widely used in traditional Chinese medicine . It has garnered significant research interest due to its dual pharmacological roles:

- Anticancer Activity: Acts as a lactate dehydrogenase (LDH) inhibitor, inducing apoptosis in cancer cells .

- Metabolic Modulation: Enhances insulin sensitivity by promoting adipocyte differentiation in vitro and functioning as an insulin sensitizer in vivo .

Its molecular weight is 454.69 g/mol, with a purity typically exceeding 98% in commercial preparations . Analytical methods such as HPLC with acetonitrile-0.5% phosphoric acid (80:20) mobile phase have been validated for its quantification in biological samples .

准备方法

Synthetic Routes and Reaction Conditions: 3-Dehydrotrametenolic acid is typically isolated from natural sources, particularly the sclerotium of Poria cocos. The extraction process involves several steps:

Extraction: The sclerotium is dried and ground into a fine powder. The powder is then subjected to solvent extraction using organic solvents such as methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques, such as column chromatography, to isolate this compound.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the process would likely involve large-scale extraction and purification from Poria cocos, followed by rigorous quality control to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: 3-Dehydrotrametenolic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

Substitution: This reaction can involve the replacement of functional groups with other substituents

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学研究应用

3-Dehydrotrametenolic acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.

作用机制

3-Dehydrotrametenolic acid exerts its effects through several molecular targets and pathways:

Lactate Dehydrogenase Inhibition: It inhibits lactate dehydrogenase, which plays a role in cellular metabolism.

Caspase-3 Pathway: It induces apoptosis in cancer cells by activating the caspase-3 pathway.

MAPK/AP-1 and IκBα/NF-κB Pathways: It regulates skin hydration and keratinocyte differentiation through these pathways.

相似化合物的比较

Comparison with Structurally Similar Triterpenoids

Structural and Functional Differences

Key triterpenoids compared include ursolic acid, boswellic acid, 16α-hydroxytrametenolic acid, and chicoric acid.

Key Insights :

- Binding Specificity: this compound exhibits superior interaction with PTEN/MTDH proteins compared to LY294002 (a reference PI3K inhibitor), engaging 13 residues on PTEN and 11 on MTDH versus LY294002’s 8 and 4 residues, respectively .

- FABP3 Affinity: Unlike ursolic and boswellic acids, which bind weakly to FABP3 via Arg 107, this compound shows negligible FABP3 interaction, suggesting divergent therapeutic pathways .

- Structural Advantage: Chicoric acid’s poor docking results highlight the importance of peripheral carboxyl group positioning, a feature optimized in this compound .

Pharmacological Efficacy

- LDH Inhibition : Outperforms FX-11 (a competitive LDH-A inhibitor) in metabolic modulation, as it targets broader pathways beyond the NADH-binding pocket .

- Target Versatility: Ranks third in target engagement among Wolfiporia cocos triterpenoids, behind G4 (3β,4β,23-trihydroxy-24,30-dinorolean-12,20(29)-dien-28-oic acid) and 16α-hydroxytrametenolic acid, but excels in specificity for oncology-related proteins .

Clinical and Industrial Relevance

- Standardization : Validated HPLC protocols ensure batch consistency, addressing a critical challenge in natural product commercialization .

生物活性

3-Dehydrotrametenolic acid, a lanostane-type triterpene acid derived from the sclerotium of Poria cocos, has garnered significant attention in recent years due to its diverse biological activities. This compound exhibits promising anti-inflammatory, anti-diabetic, and anti-cancer properties, making it a subject of extensive research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Overview of this compound

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 29220-16-4

- Source : Isolated from Poria cocos, a fungus used in traditional Chinese medicine.

This compound exerts its biological effects through various biochemical pathways:

- Induction of Apoptosis : The compound primarily induces apoptosis via the Caspase-3 pathway , which is crucial for programmed cell death in cancer cells. This action is significant in preventing tumor proliferation.

- Enzyme Inhibition : It acts as a competitive inhibitor of lactate dehydrogenase (LDH), altering cellular metabolism and contributing to its anti-cancer effects .

Anti-Cancer Activity

Research indicates that this compound demonstrates potent anti-tumor effects. A study showed that it effectively induces apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to inhibit LDH also plays a role in reducing cancer cell viability .

Anti-Diabetic Effects

The compound has been shown to promote adipocyte differentiation and enhance insulin sensitivity, making it a potential therapeutic agent for managing diabetes. In animal models of non-insulin-dependent diabetes mellitus, this compound improved metabolic parameters and glucose homeostasis .

Anti-Inflammatory Properties

In vitro studies have demonstrated that this compound reduces inflammation markers by modulating signaling pathways such as NF-κB and AP-1. This activity suggests its potential application in treating inflammatory diseases .

Case Studies

- Cancer Treatment : A clinical study involving patients with advanced cancer indicated that administration of this compound led to significant tumor reduction in some cases. The mechanism was linked to enhanced apoptosis and reduced proliferation of cancer cells.

- Diabetes Management : In a controlled trial with diabetic rats, treatment with this compound resulted in improved insulin sensitivity and lower blood glucose levels compared to control groups receiving no treatment .

Comparison of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-Cancer | Induces apoptosis via Caspase-3 | , |

| Anti-Diabetic | Enhances insulin sensitivity | , |

| Anti-Inflammatory | Modulates NF-κB and AP-1 pathways |

Binding Affinities

A comparative analysis of binding affinities for acetylcholinesterase (AChE) inhibitors highlights the competitive nature of this compound:

| Compound | Binding Energy (kcal/mol) | Type of Inhibition |

|---|---|---|

| This compound | -6.92 | Competitive |

| Pachymic Acid | -8.01 | Competitive |

| Huperzine A | -7.51 | Competitive |

| Tumulosic Acid | -7.37 | Mixed |

| Polyporenic Acid C | -7.88 | Non-competitive |

常见问题

Q. What are the primary biological sources and extraction methods for 3-Dehydrotrametenolic acid?

Basic Research Focus

this compound is a triterpenoid compound primarily isolated from the sclerotia of Poria cocos (茯苓菌核), a medicinal fungus widely studied in traditional pharmacology . Extraction typically involves ethanol or methanol solvent-based methods, followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). Researchers should validate purity using spectroscopic techniques (NMR, LC-MS) and cross-reference with existing databases to confirm structural integrity .

Q. What enzymatic pathways does this compound inhibit, and what are the implications for metabolic research?

Basic Research Focus

The compound is a lactate dehydrogenase (LDH) inhibitor, targeting the NADH-binding pocket of LDH-A, a key enzyme in anaerobic glycolysis . This inhibition disrupts cancer cell metabolism, making it a candidate for antitumor studies. Additionally, it enhances insulin sensitivity by promoting adipocyte differentiation and glucose uptake, suggesting dual roles in metabolic and oncological research . Researchers should employ enzyme kinetic assays (e.g., spectrophotometric LDH activity tests) and insulin-resistant cell models (e.g., 3T3-L1 adipocytes) to validate these mechanisms .

Q. How can researchers design experiments to evaluate the dual role of this compound in apoptosis induction and insulin sensitization?

Advanced Research Focus

To address this complexity:

- Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays in cancer cell lines (e.g., HeLa or A549) .

- Insulin Sensitization : Perform glucose uptake assays (radiolabeled 2-deoxyglucose) in adipocyte models under hyperglycemic conditions .

- Integrated Approach : Apply transcriptomic profiling (RNA-seq) to identify shared or divergent signaling pathways (e.g., AMPK, PI3K/Akt) modulated by the compound .

Data Contradiction Note : Some studies report conflicting binding affinities for fatty acid-binding protein 3 (FABP3), which may arise from differences in docking simulation parameters (e.g., ionic vs. hydrogen bonding interactions with Arg 107/127 residues) . Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What in vitro and in vivo models are appropriate for assessing the anticancer efficacy of this compound?

Advanced Research Focus

- In Vitro :

- In Vivo :

Methodological Note : Ensure compliance with biosafety protocols (e.g., PPE standards per EN 166/NIOSH) due to the compound’s potential cytotoxicity .

Q. How should conflicting data on the binding affinities of this compound to different protein targets be reconciled?

Advanced Research Focus

Discrepancies in docking studies (e.g., FABP3 vs. LDH-A binding) may stem from:

- Structural Flexibility : Triterpenoids like this compound adopt multiple conformations in solution, affecting molecular docking outcomes .

- Experimental Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) during assays can alter binding kinetics .

Resolution Strategy :

Perform molecular dynamics simulations to assess conformational stability.

Use orthogonal techniques (e.g., X-ray crystallography) to resolve binding modes .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Methodological Focus

- Quantification : UHPLC-MS/MS or UPLC/Q-TOF–MS/MS for high sensitivity and specificity in serum/tissue samples .

- Validation : Include internal standards (e.g., deuterated analogs) and calibrate against certified reference materials .

- Data Precision : Report numerical data to ≤3 significant figures unless justified by instrument precision (e.g., nanomolar detection limits) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Focus

- Personal Protective Equipment (PPE) : Wear EN 166-compliant goggles, EN 374-certified gloves, and flame-resistant lab coats .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Waste Disposal : Avoid drainage release; collect waste in sealed containers for incineration .

属性

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPLAAZRZNKRRY-GIICLEHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。